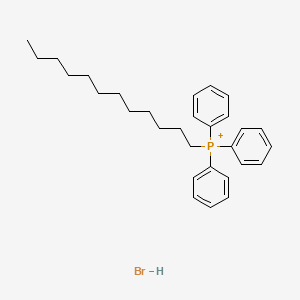
Cerium aluminate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium aluminate, with the chemical formula CeAlO₃, is a perovskite structure compound that has garnered significant interest due to its unique optical, luminescent, and electrical properties . This compound is known for its wide range of applications, including its use as a solid electrolyte, laser material, and scintillating material . The stable polymorph of this compound under standard conditions is tetragonal, but it can transition to orthorhombic, rhombohedral, cubic, and hexagonal structures at elevated temperatures .
Preparation Methods
Cerium aluminate can be synthesized through various methods, including:
Single-Step Combustion Synthesis: This method involves the presence of copper to enhance the combustion process, resulting in the formation of this compound without the need for post-synthesis calcination.
Solid-State Synthesis: This traditional method involves the reaction of cerium oxide and aluminum oxide at high temperatures.
Coprecipitation and Impregnation: These methods involve the precipitation of cerium and aluminum precursors followed by calcination.
Sol-Gel Hydrothermal Synthesis: This method involves the use of sol-gel techniques under hydrothermal conditions to produce this compound.
Gas Phase Synthesis: This method involves the reaction of gaseous precursors to form this compound.
Chemical Reactions Analysis
Cerium aluminate undergoes various chemical reactions, including:
Reduction: The compound can be reduced in the presence of hydrogen or other reducing agents.
Substitution: This compound can undergo substitution reactions where cerium ions are replaced by other metal ions.
Common reagents used in these reactions include hydrogen, oxygen, and various metal salts. The major products formed from these reactions are cerium dioxide and aluminum oxide .
Scientific Research Applications
Cerium aluminate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of cerium aluminate involves its ability to stabilize the γ-aluminum oxide support and inhibit the formation of α-aluminum oxide in three-way catalyst systems . This stabilization prevents the decrease of specific surface area, enhancing the efficiency of the catalyst. The molecular targets and pathways involved include the interaction of cerium ions with oxygen vacancies and the formation of stable cerium-oxygen bonds .
Comparison with Similar Compounds
Cerium aluminate can be compared with other similar compounds, such as:
Cerium Oxide (CeO₂): Known for its use as a catalyst and in fuel cells.
Aluminum Oxide (Al₂O₃): Widely used in ceramics and as a catalyst support.
Strontium Aluminate (SrAl₂O₄): Known for its luminescent properties and use in phosphorescent materials.
This compound is unique due to its combination of cerium and aluminum, which provides a balance of optical, luminescent, and electrical properties .
Properties
Molecular Formula |
AlCeH3O3 |
|---|---|
Molecular Weight |
218.120 g/mol |
InChI |
InChI=1S/Al.Ce.3H2O/h;;3*1H2/q;+3;;;/p-3 |
InChI Key |
VXLGWCOZCKOULK-UHFFFAOYSA-K |
Canonical SMILES |
[OH-].[OH-].[OH-].[Al].[Ce+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene](/img/structure/B12060104.png)


![1,2,3,4,5-Pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene](/img/structure/B12060123.png)




![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid](/img/structure/B12060161.png)



